molecular formula C19H19N3O3S B11320260 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11320260
M. Wt: 369.4 g/mol
InChI Key: YFVGJNOMYCPYSP-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 4-ethoxybenzenesulfonyl chloride with thiosemicarbazide under basic conditions to form 3-(4-ethoxyphenyl)-1,2,4-thiadiazole.

    Acylation Reaction: The thiadiazole derivative is then reacted with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thiadiazoles.

Scientific Research Applications

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

    Fluorine compounds: Known for their unique chemical properties and applications in various fields.

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. Its combination of an ethoxyphenyl group and a methylphenoxyacetamide moiety provides a unique profile of properties that can be exploited in various applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-3-24-15-10-6-14(7-11-15)18-21-19(26-22-18)20-17(23)12-25-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

YFVGJNOMYCPYSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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